molecular formula C14H8F3N3O2 B11438330 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B11438330
M. Wt: 307.23 g/mol
InChI Key: MSHPECSYRSNFRG-UHFFFAOYSA-N
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Description

3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of an Ir photocatalyst, such as Ir(dF(CF3)ppy)2(dtbbpy), which facilitates the reduction of CF3I to generate the trifluoromethyl radical . This radical then reacts with the precursor molecules to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . This interaction can affect various pathways, including those involved in neurotransmission and enzyme activity.

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) and cinacalcet (3-(3-trifluoromethylphenyl)propanal) . Compared to these compounds, 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE offers unique properties, such as enhanced stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-3-8(4-6-9)11-19-13(22-20-11)10-2-1-7-18-12(10)21/h1-7H,(H,18,21)

InChI Key

MSHPECSYRSNFRG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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